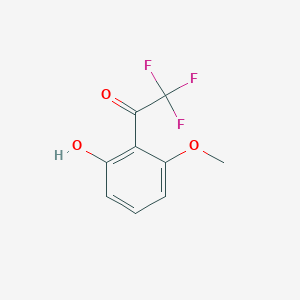
2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone, also known as HET0016, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes.
Mécanisme D'action
2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone acts as a competitive inhibitor of 20-HETE synthase, binding to the active site of the enzyme and preventing the formation of 20-HETE. This inhibition leads to a reduction in the levels of 20-HETE, which in turn modulates the physiological processes that are regulated by this lipid mediator.
Biochemical and Physiological Effects
2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone has been shown to have a range of biochemical and physiological effects, including the modulation of blood pressure, vascular tone, and inflammation. In animal models of hypertension, 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone has been shown to reduce blood pressure by inhibiting the production of 20-HETE. This compound has also been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone is its specificity for 20-HETE synthase, making it a valuable tool for investigating the role of 20-HETE in physiological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone. One area of interest is the potential therapeutic applications of this compound in diseases such as hypertension, stroke, and cancer. Additionally, there is ongoing research into the role of 20-HETE in other physiological processes, such as renal function and pain perception, which may provide new avenues for investigation using 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone. Finally, there is interest in developing more potent and selective inhibitors of 20-HETE synthase, which may have even greater therapeutic potential.
In conclusion, 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone is a small molecule inhibitor that has been extensively studied in scientific research for its ability to inhibit the activity of 20-HETE synthase. This compound has a range of biochemical and physiological effects and has potential therapeutic applications in diseases such as hypertension, stroke, and cancer. While there are some limitations to working with 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone, ongoing research into the role of 20-HETE in physiological processes and the development of more potent and selective inhibitors of 20-HETE synthase suggest that this compound will continue to be a valuable tool for investigating a range of biological processes.
Méthodes De Synthèse
The synthesis of 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone involves the reaction of 2-hydroxy-6-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. The resulting product is then treated with sodium hydroxide to yield the final compound. This method has been optimized to produce high yields of 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone with excellent purity.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone has been extensively studied in scientific research for its ability to inhibit the activity of a specific enzyme called 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This enzyme is involved in the biosynthesis of a lipid mediator called 20-HETE, which has been implicated in a range of physiological processes, including blood pressure regulation, vascular tone, and inflammation. By inhibiting 20-HETE synthase, 2,2,2-Trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone has been shown to modulate these processes and has potential therapeutic applications in diseases such as hypertension, stroke, and cancer.
Propriétés
Numéro CAS |
193738-66-8 |
|---|---|
Formule moléculaire |
C9H7F3O3 |
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(2-hydroxy-6-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(13)7(6)8(14)9(10,11)12/h2-4,13H,1H3 |
Clé InChI |
SUGGZWOHMMMNHE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1C(=O)C(F)(F)F)O |
SMILES canonique |
COC1=CC=CC(=C1C(=O)C(F)(F)F)O |
Synonymes |
Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-6-methoxyphenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)



![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)

![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)

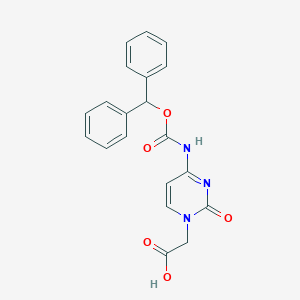

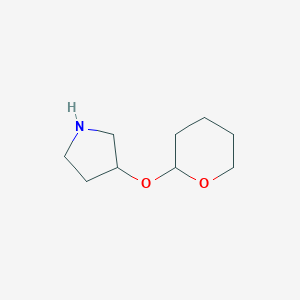
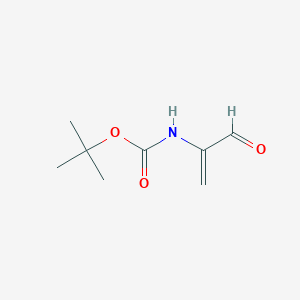
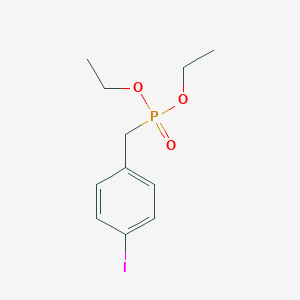
![2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B65140.png)